1-(2-Chlorophenyl)-2-methylsulfanylethanamine
Description
1-(2-Chlorophenyl)-2-methylsulfanylethanamine is an organic compound that features a chlorophenyl group attached to an ethanamine backbone with a methylsulfanyl substituent
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-methylsulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSACFFAABWTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-methylsulfanylethanamine typically involves the reaction of 2-chlorobenzyl chloride with methylthiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiourea group replaces the chloride atom, followed by hydrolysis to yield the desired product. The reaction conditions often require a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution and hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-methylsulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted ethanamine.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-2-methylsulfanylethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-methylsulfanylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-ethylsulfanylethanamine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
1-(2-Chlorophenyl)-2-methylsulfanylpropanamine: Similar structure but with a propanamine backbone instead of an ethanamine backbone.
Uniqueness
1-(2-Chlorophenyl)-2-methylsulfanylethanamine is unique due to its specific combination of a chlorophenyl group and a methylsulfanyl substituent on an ethanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
1-(2-Chlorophenyl)-2-methylsulfanylethanamine, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article will explore its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H12ClN
- Molecular Weight : 197.66 g/mol
The compound features a chlorophenyl group and a methylsulfanyl moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
Key Mechanisms:
- Receptor Binding : The compound may bind to G protein-coupled receptors (GPCRs), influencing downstream signaling pathways.
- Enzyme Interaction : It can act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : Research indicates that the compound may induce apoptosis in cancer cells by altering mitochondrial function and increasing membrane fluidity. In vitro studies demonstrated significant increases in thymidine incorporation into DNA in glioma cells treated with low concentrations of the compound .
Case Study 1: Anticancer Effects
A study published in Cancer Research focused on the effects of this compound on human glioma cells. The results showed:
- Increased Mitochondrial Mass : Treatment with the compound resulted in a 33% increase in mitochondrial mass as measured by nonyl acridine orange uptake.
- Enhanced DNA Synthesis : There was a notable increase (16%) in [3H]thymidine incorporation into DNA, indicating enhanced cellular proliferation under specific conditions .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings included:
- Minimum Inhibitory Concentration (MIC) values demonstrating effectiveness at concentrations as low as 10 µg/mL against certain strains.
- Potential applications in developing new antibiotics, particularly in light of rising antibiotic resistance.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
